Goserelin

Overview

Description

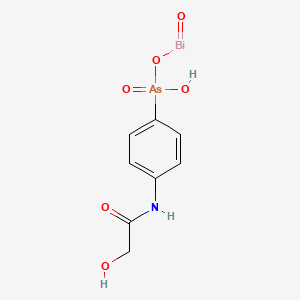

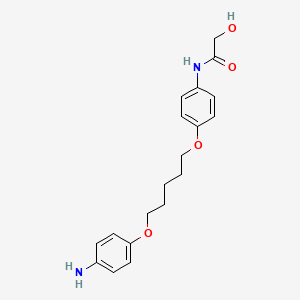

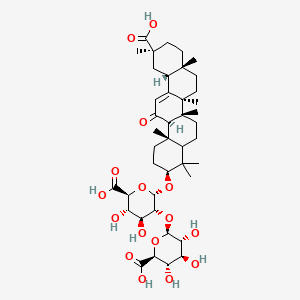

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is primarily used in the treatment of hormone-sensitive cancers such as breast cancer and prostate cancer. This compound works by reducing the secretion of gonadotropins from the pituitary gland, which in turn decreases the production of sex hormones like testosterone and estrogen .

Scientific Research Applications

Goserelin has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Employed in research on hormone regulation and endocrine system function.

Medicine: Extensively used in clinical trials for the treatment of hormone-sensitive cancers and other conditions like endometriosis and uterine fibroids

Industry: Utilized in the development of drug delivery systems, particularly biodegradable implants.

Mechanism of Action

Target of Action

Goserelin is a synthetic analogue of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH) . Its primary targets are the pituitary gland cells, where it binds to the GnRH receptors . The role of these receptors is to regulate the production and release of gonadotropins, which are hormones that control the function of the ovaries and testes .

Mode of Action

This compound acts as a potent inhibitor of pituitary gonadotropin secretion . It stimulates the production of sex hormones (testosterone and estrogen) in a non-pulsatile (non-physiological) manner . This causes the disruption of the endogenous hormonal feedback systems, resulting in the down-regulation of testosterone and estrogen production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis . By binding to the GnRH receptors in the pituitary gland, this compound disrupts the normal pulsatile release of gonadotropins (LH and FSH). This leads to a decrease in the production of sex hormones (testosterone in men and estradiol in women), which can inhibit the growth of hormone-sensitive cancer cells .

Pharmacokinetics

This compound is administered as a subcutaneous implant and is almost completely bioavailable . It is poorly protein-bound and has a serum elimination half-life of two to four hours in patients with normal renal function . The pharmacokinetics of this compound have been determined in both male and female healthy volunteers and patients . In these studies, this compound was administered as a single 250µg (aqueous solution) dose and as a single or multiple 3.6 mg depot dose by subcutaneous route .

Result of Action

The result of this compound’s action is a decrease in the levels of sex hormones to those similar to a postmenopausal state in women and a significant reduction in testosterone levels in men . This hormonal suppression can lead to a decrease in the size and growth rate of hormone-sensitive cancers, such as prostate cancer in men and breast cancer in pre- and perimenopausal women .

Action Environment

As a peptide, this compound is considered naturally occurring and will therefore be highly susceptible to rapid chemical, physical, and biological degradation . Therefore, environmental factors are unlikely to significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

Almost all of the positive findings of Goserelin in rats including the changes in hormones (follicle-stimulating hormone, luteinizing hormone, testosterone, progestin) and in the reproductive system were related to the direct pharmacological effects of this compound . Mild histopathological changes in foreign body removal reaction induced by excipient were also observed . The safety profile of this compound was largely the same with Zoladex .

Future Directions

The combination of goserelin with an AI is an interesting prospect and, based on data in postmenopausal women, is the logical next step in the endocrine treatment of premenopausal women with hormone receptor-positive breast cancer . The novel signature can facilitate identification of new biomarkers which sensitive to this compound, increase the using accuracy of this compound and clarify the classification of disease molecular subtypes in breast and prostate cancer .

Biochemical Analysis

Biochemical Properties

Goserelin interacts with the GnRH receptor in the pituitary gland . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an increase in the production of sex hormones . With continuous administration, this compound causes a decrease in GnRH receptor numbers, leading to a decrease in the release of LH and FSH . This results in a reduction in the production of sex hormones, which may slow down the growth of hormone-sensitive cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In men, it stops the production of the hormone testosterone, which may stimulate the growth of cancer cells . In women, this compound decreases the production of the hormone estradiol (which may stimulate the growth of cancer cells) to levels similar to a postmenopausal state . These changes in hormone levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the GnRH receptors present on the pituitary gland . This binding leads to an initial increase in the production of LH and FSH, followed by a decrease in their production with continued administration . This change in hormone production levels can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is an increase in the production of LH and FSH, but with continued administration, these levels decrease This indicates that this compound has a sustained effect on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathway of sex hormone production . It interacts with the GnRH receptors in the pituitary gland, influencing the production of LH and FSH, which in turn regulate the production of sex hormones .

Transport and Distribution

This compound is administered via subcutaneous injection, and it is distributed into extravascular fluid . It has a volume of distribution approximating the extracellular fluid volume, implying limited plasma protein binding .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it is likely that this compound interacts with GnRH receptors located on the surface of pituitary cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to allow the next amino acid to couple.

Repetition: Steps 1 and 2 are repeated until the entire peptide chain is assembled.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is formulated into a biodegradable implant for subcutaneous administration .

Chemical Reactions Analysis

Types of Reactions

Goserelin undergoes various chemical reactions, including:

Hydrolysis: Breakdown of the peptide bonds in the presence of water.

Oxidation: Reaction with oxidizing agents leading to the formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to form thiol groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) are used.

Major Products

The major products formed from these reactions include smaller peptide fragments and amino acids .

Comparison with Similar Compounds

Similar Compounds

Leuprolide: Another LHRH agonist used in the treatment of hormone-sensitive cancers.

Triptorelin: Similar to goserelin, used for the same indications.

Buserelin: Another LHRH agonist with similar applications.

Uniqueness of this compound

This compound is unique due to its specific formulation as a biodegradable implant, which allows for sustained release and prolonged action. This makes it particularly effective in maintaining consistent hormone suppression over extended periods .

Properties

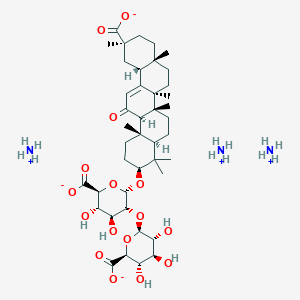

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048297 | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2.83e-02 g/L | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels., Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

65807-02-5 | |

| Record name | Goserelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSERELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.